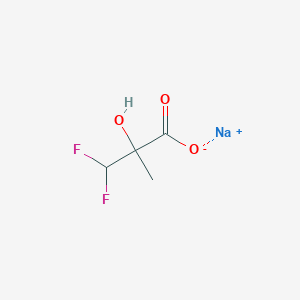

![molecular formula C22H22N6 B2494157 (2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946290-47-7](/img/structure/B2494157.png)

(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on complex organic compounds, including those with pteridinyl and phenyl groups, is crucial for advancing various fields such as pharmaceuticals, materials science, and chemical synthesis. These compounds are often studied for their unique chemical properties and potential applications in drug development and materials engineering.

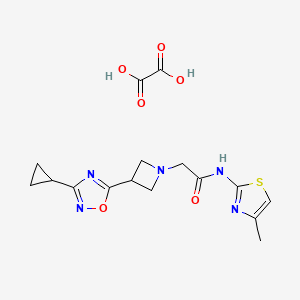

Synthesis Analysis

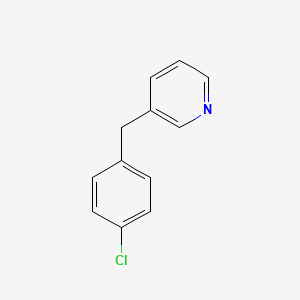

The synthesis of complex organic molecules like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates the cyclization process, a common technique in synthesizing heterocyclic compounds (Repich et al., 2017).

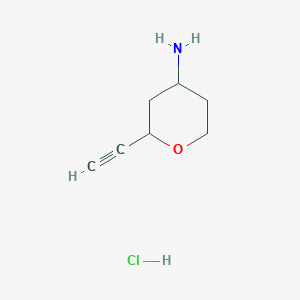

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, the crystal structure of similar compounds has been studied to understand the molecular interactions and stability provided by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).

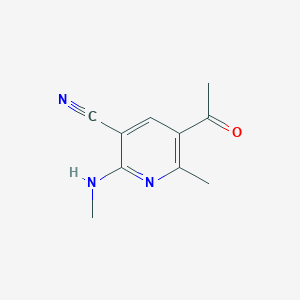

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can include substitutions, additions, and cyclizations. The reactivity of these compounds is often influenced by their functional groups, such as amino and phenyl groups, which can undergo various chemical transformations. For example, reactions of pteridines and pyrimidines with amino acids demonstrate the versatility of these compounds in chemical synthesis (Sugimoto et al., 1979).

Applications De Recherche Scientifique

Pteridine Chemistry and Reactivity

Pteridines and their derivatives, such as the compound , are pivotal in various chemical transformations and have been extensively studied for their reactivity and potential applications. For instance, Albert and Mizuno (1973) explored the self-condensation of methylpteridines and their reactions with nucleophiles, shedding light on the complex chemistry of pteridine compounds. This foundational work highlights the versatility of pteridine derivatives in synthetic chemistry, potentially extending to the synthesis of novel compounds like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" for various applications, including medicinal chemistry and materials science (Albert & Mizuno, 1973).

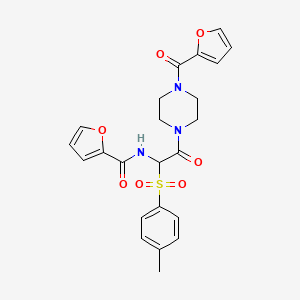

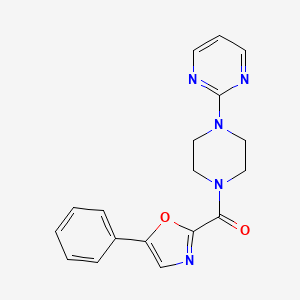

Applications in Fluorescence and Sensing

Derivatives of pteridines and related compounds have found extensive use in fluorescence and sensing applications. For example, Yang, Chiou, and Liau (2002) demonstrated the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, illustrating an "amino conjugation effect." This effect leads to a red shift in absorption and fluorescence spectra, indicating potential applications in developing fluorescent probes or sensors based on similar structural frameworks (Yang, Chiou, & Liau, 2002).

Catalysis and Polymerization

Compounds with structural similarities to "this compound" have been utilized in catalysis and the synthesis of polymers. For instance, aromatic amine ligands paired with copper(I) chloride have been used as highly effective catalyst systems for polymerizing 2,6-dimethylphenol, indicating the potential of related compounds in catalysis and materials synthesis (Kisoo Kim et al., 2018).

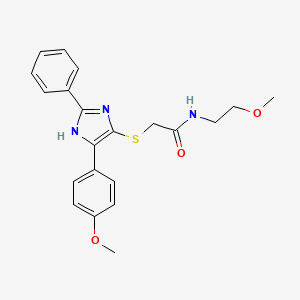

Corrosion Inhibition

Thiazoles and related organic compounds have shown promising results as corrosion inhibitors, which could extend to pteridine derivatives for protecting metals in aggressive environments. Farahati et al. (2019) synthesized thiazole derivatives that exhibited high efficiency in inhibiting copper corrosion, suggesting that similar strategies could be applied to pteridine derivatives for corrosion protection applications (Farahati et al., 2019).

Propriétés

IUPAC Name |

4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDVSUULOYIFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)

![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)